Computed Physicochemical Property Comparison: Target Compound vs. 6,7,8,9-Tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine Parent Scaffold
The target compound exhibits a higher computed lipophilicity (XLogP3-AA = 3) and molecular weight (MW = 215.29 g/mol) compared to the parent 6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine scaffold (MW ~174 g/mol; XLogP ~0.8), which was identified as a weak EPHA4 inhibitor [1][2]. This represents a calculated increase of approximately 1.2 log units in lipophilicity and a 24% increase in molecular weight, properties that may influence membrane permeability and off-target binding.
| Evidence Dimension | Computed Lipophilicity and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3-AA = 3; MW = 215.29 g/mol |
| Comparator Or Baseline | 6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine: XLogP ~0.8; MW ~174 g/mol |
| Quantified Difference | ΔXLogP ≈ +2.2; ΔMW ≈ +41.29 g/mol |
| Conditions | Computed using XLogP3 3.0 and PubChem 2.2 |
Why This Matters
The distinct physicochemical profile suggests the trimethyl pattern may alter the compound's ADME and selectivity characteristics relative to the unsubstituted parent scaffold, guiding the selection of the correct tool compound for target-specific assays.
- [1] van Linden, O. P. J., Farenc, C., Zoutman, W. H., Hameetman, L., Wijtmans, M., Leurs, R., ... & de Esch, I. J. P. (2012). Fragment-based lead discovery of small molecule inhibitors for the EPHA4 receptor tyrosine kinase. European Journal of Medicinal Chemistry, 47, 493-500. View Source
- [2] PubChem. (2026). Compound Summary for CID 24844335, 3H-Pyrazolo(3,4-c)isoquinoline, 6,7,8,9-tetrahydro-1,3,5-trimethyl-. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/91623-81-3. View Source
